N-(2-Fluorobenzyl)-4-iodoaniline
Overview
Description
Synthesis Analysis
While the exact synthesis process for “N-(2-Fluorobenzyl)-4-iodoaniline” is not available, the synthesis of similar compounds involves various methods. For instance, the synthesis of fluorinated pyridines involves the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid . Another example is the synthesis of a palladium N-heterocyclic carbene (NHC) complex, which involved a compound with a 2-fluorobenzyl group .Scientific Research Applications
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Scientific Field: Chemical Synthesis
- Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
- Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
- Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
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Scientific Field: Pharmacology
- Application : “25B-NBF, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine” is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor .
- Method of Application : The metabolism of “25B-NBF” was investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes using liquid chromatography–high resolution mass spectrometry .
- Results : “25B-NBF” was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .
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Scientific Field: Chemical Synthesis
- Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
- Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
- Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
-
Scientific Field: Chemical Synthesis
- Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
- Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
- Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
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Scientific Field: Organic Chemistry
- Application : “N,N-diaryl-2,2-difluoroimidazol” is a new effective deoxyfluorination reagent applied for synthesis of fluorinated pyridines .
- Method of Application : Fluorination of pyrine-4(1H)-one with compound “N,N-diaryl-2,2-difluoroimidazol” in toluene at the presence of 3 equivalents of CsF at 80 °С leads to 4-fluoropyridine .
- Results : The reaction resulted in the formation of 4-fluoropyridine .
- Scientific Field: Chemical Synthesis
- Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
- Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
- Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPTQRQTDLYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-4-iodoaniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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